molecular formula C20H18BrN B1594745 n,n-Dibenzyl-4-bromoaniline CAS No. 65145-14-4

n,n-Dibenzyl-4-bromoaniline

Cat. No. B1594745
Key on ui cas rn: 65145-14-4
M. Wt: 352.3 g/mol
InChI Key: RSFLPIGKWXARAL-UHFFFAOYSA-N
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Patent
US05670493

Procedure details

Pyridine (56.3 ml, 0.698 mol) is added to a solution of p-bromoaniline (50 g, 0.290 mol) in acetonitrile (500 ml) at 5° C., and benzylbromide (84 ml, 0.698 mol) is then added dropwise. The mixture is stirred overnight at room temperature and then 1 hour under reflux. The acetonitrile is evaporated off and the residue is taken up in dichloromethane. The organic phase is washed with 1N HCl and then saturated NaCl, dried over sodium sulfate and evaporated to give 68.5 g of a mixture of mono- and dibenzylated (50:50) product. The mixture is separated by chromatography on silica (cyclohexane/ethyl acetate, 70:30) and yields the expected product.
Quantity
56.3 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
84 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:7][C:8]1[CH:14]=[CH:13][C:11]([NH2:12])=[CH:10][CH:9]=1.[CH2:15](Br)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[C:23](#N)[CH3:24]>>[Br:7][C:8]1[CH:14]=[CH:13][C:11]([N:12]([CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH2:2][C:3]2[CH:24]=[CH:23][CH:6]=[CH:5][CH:4]=2)=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
56.3 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=CC=C(N)C=C1
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
84 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
1 hour under reflux
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The acetonitrile is evaporated off
WASH
Type
WASH
Details
The organic phase is washed with 1N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
saturated NaCl, dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)N(CC1=CC=CC=C1)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 68.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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